S-(N,N-Dipropylcarbamoyl)cysteine

Description

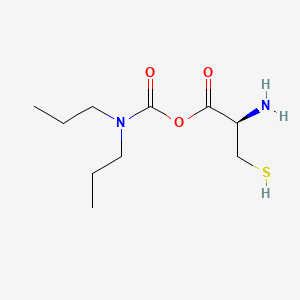

S-(N,N-Dipropylcarbamoyl)cysteine is a cysteine-derived compound characterized by a dipropylcarbamoyl group attached to the sulfur atom of cysteine. This modification confers unique chemical and biological properties, distinguishing it from other cysteine derivatives. This suggests its role in plant detoxification pathways, where malonyl conjugation enhances solubility for excretion or storage.

Properties

CAS No. |

61772-61-0 |

|---|---|

Molecular Formula |

C10H20N2O3S |

Molecular Weight |

248.34 g/mol |

IUPAC Name |

dipropylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C10H20N2O3S/c1-3-5-12(6-4-2)10(14)15-9(13)8(11)7-16/h8,16H,3-7,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

NFLBLAAELUQFGB-QMMMGPOBSA-N |

Isomeric SMILES |

CCCN(CCC)C(=O)OC(=O)[C@H](CS)N |

Canonical SMILES |

CCCN(CCC)C(=O)OC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N,N-Dipropylcarbamoyl)cysteine typically involves the reaction of cysteine with N,N-dipropylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(N,N-Dipropylcarbamoyl)cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding thiol form under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(N,N-Dipropylcarbamoyl)cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to modify cysteine residues in proteins, thereby altering their activity or stability. This can help in understanding the role of cysteine modifications in cellular processes.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors or modulators of enzymes that interact with cysteine residues. Its ability to form stable carbamoyl derivatives makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of S-(N,N-Dipropylcarbamoyl)cysteine involves its interaction with cysteine residues in proteins. The carbamoyl group can form covalent bonds with the thiol group of cysteine, leading to the modification of the protein’s structure and function. This can affect various molecular targets and pathways, depending on the specific protein involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between S-(N,N-Dipropylcarbamoyl)cysteine and analogous cysteine derivatives are outlined below. Key differences lie in substituent groups, synthesis pathways, and biological roles.

Table 1: Structural and Functional Comparison

Structural Differences

- Carbamoyl vs.

- Malonyl Conjugation : Unlike this compound, its metabolite S-(N,N-dipropylcarbamoyl)-N-malonylcysteine includes a malonyl group, enhancing water solubility for plant excretion .

- Radiolabeling: [¹⁸F]DCFBC incorporates a fluorobenzyl group, enabling positron emission tomography (PET) imaging, whereas the dipropylcarbamoyl group in the target compound lacks such diagnostic utility .

Research Findings and Gaps

- This contrasts with ubiquitous biomarkers like 3HPMA .

- Stability and Reactivity : Thiocarbamoyl derivatives (e.g., ) may exhibit greater stability under acidic conditions compared to carbamoyl analogs, though empirical data for the target compound is lacking.

- Synthetic Challenges : The absence of commercial sources for this compound (cf. N-Acetyl-S-(2-carbamoylethyl)-L-Cysteine, available from rare chemical catalogs ) highlights synthetic hurdles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.